molecular formula C30H32ClN3O5 B12491900 Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12491900
M. Wt: 550.0 g/mol
InChI Key: LPVCVUVKGKIZCA-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoylpiperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of the benzoylpiperazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzoylpiperazine Core: This step involves the reaction of piperazine with benzoyl chloride under basic conditions.

    Functionalization: The benzoylpiperazine core is then reacted with ethyl 3-amino-4-hydroxybenzoate and 4-chloro-3,5-dimethylphenoxyacetyl chloride to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE
  • ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the 4-chloro-3,5-dimethylphenoxy group, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be reflected in its specific binding affinity to molecular targets or its pharmacokinetic profile.

Properties

Molecular Formula

C30H32ClN3O5

Molecular Weight

550.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C30H32ClN3O5/c1-4-38-30(37)23-10-11-26(33-12-14-34(15-13-33)29(36)22-8-6-5-7-9-22)25(18-23)32-27(35)19-39-24-16-20(2)28(31)21(3)17-24/h5-11,16-18H,4,12-15,19H2,1-3H3,(H,32,35)

InChI Key

LPVCVUVKGKIZCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C

Origin of Product

United States

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